molecular formula C20H21N3O3S B2988529 1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-87-1

1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2988529
CAS No.: 900002-87-1
M. Wt: 383.47
InChI Key: ADWRAJFVYBTRRO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide family, characterized by a fused bicyclic pyrrolo-pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a thiophen-2-yl carboxamide moiety at position 2.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-14-7-8-17(26-2)15(13-14)19-16-5-3-9-22(16)10-11-23(19)20(24)21-18-6-4-12-27-18/h3-9,12-13,19H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWRAJFVYBTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties and mechanisms of action based on available research.

Chemical Structure

The molecular formula of the compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S. It features a complex structure that includes a dihydropyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group and a thiophen-2-yl moiety. Such structural features are often associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The biological activity of this specific compound has been evaluated in several studies:

Anti-inflammatory Activity

A study investigating similar pyrazole derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity. For instance, certain derivatives showed IC50 values comparable to celecoxib, a well-known COX-2 inhibitor. The anti-inflammatory effects were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression in RAW 264.7 cells .

Neuroprotective Effects

The dihydropyrrolo[1,2-a]pyrazine core has been linked to neuroprotective properties. Research on related compounds revealed that they act as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests potential applications in treating neurodegenerative diseases.

Antibacterial and Antifungal Properties

Some derivatives within the same class have exhibited antibacterial and antifungal activities. A study highlighted that pyrazole-containing compounds could inhibit the growth of various pathogens by disrupting key metabolic pathways .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces inflammatory markers in LPS-stimulated macrophages. The results indicated a dose-dependent response with notable reductions in both NO production and COX-2 expression levels.
  • Animal Models : In vivo studies using carrageenan-induced paw edema models showed that administration of the compound resulted in decreased inflammation and pain relief comparable to standard anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
  • Core Structure : The dihydropyrrolo[1,2-a]pyrazine framework is essential for receptor binding and activity modulation.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX-2 inhibition
NeuroprotectiveNMDA receptor modulation
AntibacterialDisruption of metabolic pathways
AnalgesicReduction of inflammatory markers

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their substituents are summarized below:

Compound Name Core Structure R1 (Position 1) R2 (Position 2) Reference
1-(2,5-Dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxyphenyl Thiophen-2-yl Target
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 4-Fluorophenyl tert-Butyl
N-(3,5-Dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine Ethyl, 6-Methyl 3,5-Dimethoxyphenyl
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl Phenyl
N-(Thiazol-2-yl)-1-(1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 1,4-Benzodioxin-6-yl Thiazol-2-yl

Key Observations :

  • Electron Effects : The 2,5-dimethoxyphenyl group (target compound) offers stronger electron-donating properties compared to 4-fluorophenyl (electron-withdrawing, ) or unsubstituted phenyl groups ().
  • Heteroaromatic Influence : The thiophen-2-yl group (target) may enhance π-π stacking interactions compared to tert-butyl () or thiazol-2-yl () substituents.
Physicochemical Properties
  • Lipophilicity : The 2,5-dimethoxyphenyl group increases lipophilicity (logP ~3.5 estimated) compared to fluorophenyl (logP ~2.8, ) or pyrimidine-containing analogs ().
  • Solubility : Thiophene’s sulfur atom may improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl in ) due to polarizable electron clouds .
  • Stability : Methoxy groups resist oxidative degradation better than electron-deficient substituents (e.g., nitro groups in ).

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